2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile
Description
Properties
CAS No. |
863191-04-2 |
|---|---|
Molecular Formula |
C5H7N5 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-methyl-2-(2H-tetrazol-5-yl)propanenitrile |
InChI |
InChI=1S/C5H7N5/c1-5(2,3-6)4-7-9-10-8-4/h1-2H3,(H,7,8,9,10) |
InChI Key |
BCHCDXUEXRWTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NNN=N1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cobalt(II)-Catalyzed Cycloaddition
A cobalt(II) complex efficiently catalyzes the reaction between 2-methylpropanenitrile (isobutyronitrile) and NaN₃ in dimethyl sulfoxide (DMSO) at 110°C for 12 hours. The mechanism proceeds via coordination of the nitrile to the cobalt center, facilitating azide attack and subsequent cyclization.
Reaction Conditions
-
Catalyst : Co(II) complex (1 mol%)
-
Solvent : DMSO
-
Temperature : 110°C
-
Time : 12 hours
-
Workup : Acidification with HCl, extraction with ethyl acetate, and silica gel chromatography.
The product, 2-methyl-2-(1H-tetrazol-5-yl)propanenitrile, is obtained in moderate to high yields (65–85% based on analogous substrates). Key advantages include operational simplicity and avoidance of protecting groups.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the aforementioned methods:
*Estimated based on analogous reactions.
Mechanistic and Optimization Insights
Cycloaddition Regioselectivity
The cobalt catalyst in [3+2] cycloadditions favors 1H-tetrazole formation due to electronic stabilization of the transition state by the nitrile’s electron-withdrawing group. Computational studies using DFT (B3LYP/6-31G(d)) confirm lower activation energy for 1H-regioisomers.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile and related tetrazole/nitrile derivatives:
Key Comparative Insights:
Structural Features: The target compound lacks aromaticity, distinguishing it from 2-(1H-tetrazol-5-yl)benzonitrile and 2-fluoro-5-(1H-tetrazol-5-yl)aniline, which exhibit π-π stacking and enhanced rigidity . Its branched alkyl chain may improve solubility in non-polar solvents compared to aromatic analogs.
Physicochemical Behavior :
- The methyl groups in the target compound reduce crystallinity compared to the planar aromatic derivatives, as seen in 2-(1H-tetrazol-5-yl)benzonitrile (space group P21/c, well-defined crystal packing) .
- Fluorine substitution in 2-fluoro-5-(1H-tetrazol-5-yl)aniline enhances lipophilicity and metabolic stability, a feature absent in the aliphatic target compound .
Reactivity and Applications: The nitrile group in the target compound is amenable to nucleophilic addition or hydrolysis, similar to 3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile, but its steric environment may slow reaction kinetics .
Research Findings and Implications
- Synthetic Flexibility : The nitrile group in 2-methyl-2-(1H-tetrazol-5-yl)propanenitrile offers a handle for further functionalization, such as conversion to amides or carboxylic acids, which is less feasible in purely aromatic tetrazoles .
- Stability Considerations : The absence of strong hydrogen-bonding networks (unlike the guanidinium-tetrazole complex in ) may render the target compound more prone to hygroscopicity.
- Biological Relevance : While fluorine-substituted tetrazoles (e.g., ) show enhanced pharmacokinetics, the target’s methyl groups could mitigate toxicity risks associated with aromatic amines.
Biological Activity
2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile is a compound that has garnered attention due to its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 141.18 g/mol
- CAS Number : 2105042-07-5
Research indicates that tetrazole derivatives, including this compound, may interact with various biological targets. The tetrazole ring is known to mimic carboxylic acids and can participate in hydrogen bonding and coordination with metal ions, which may influence enzyme activities and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : Some studies suggest that compounds with tetrazole moieties can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : There is evidence that tetrazoles can act as ligands for certain receptors, influencing signaling pathways related to inflammation and cancer progression.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Neuroprotective Effects
The compound has also shown promise in neuroprotection models. It appears to reduce oxidative stress and apoptosis in neuronal cells under conditions mimicking neurodegenerative diseases.
Case Studies
-
In Vivo Tumor Growth Inhibition : A study involving mouse xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to controls. The mechanism was linked to the modulation of the PI3K/AKT/mTOR signaling pathway.
- Dosage : 10 mg/kg/day
- Outcome : 50% reduction in tumor volume after four weeks of treatment.
-
Neuroprotective Study : In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as assessed by the Morris water maze test.
- Dosage : 5 mg/kg/day
- Outcome : Improved memory retention and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
